Cas no 107469-26-1 (3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine)
![3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine structure](https://ja.kuujia.com/scimg/cas/107469-26-1x500.png)
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine 化学的及び物理的性質
名前と識別子
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- 3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
- 3-Nitro-2-((trimethylsilyl)ethynyl)pyridine
- SCHEMBL6453136
- CS-0440499
- 107469-26-1
-
- インチ: InChI=1S/C10H12N2O2Si/c1-15(2,3)8-6-9-10(12(13)14)5-4-7-11-9/h4-5,7H,1-3H3
- InChIKey: NKCKXDIVVFKCSH-UHFFFAOYSA-N
- SMILES: C[Si](C)(C)C#CC1=NC=CC=C1[N+]([O-])=O
計算された属性
- 精确分子量: 220.066804164Da
- 同位素质量: 220.066804164Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7Ų
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150252-500MG |
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine |
107469-26-1 | 95% | 500MG |
¥ 2,349.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150252-5g |
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine |
107469-26-1 | 95% | 5g |
¥10554.0 | 2024-04-26 | |
Ambeed | A433174-1g |
3-Nitro-2-((trimethylsilyl)ethynyl)pyridine |
107469-26-1 | 97% | 1g |
$487.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511166-1g |
3-Nitro-2-((trimethylsilyl)ethynyl)pyridine |
107469-26-1 | 98% | 1g |
¥4923.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150252-5.0g |
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine |
107469-26-1 | 95% | 5.0g |
¥10554.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150252-500.0mg |
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine |
107469-26-1 | 95% | 500.0mg |
¥2349.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150252-250MG |
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine |
107469-26-1 | 95% | 250MG |
¥ 1,412.00 | 2023-04-05 | |
Alichem | A029195608-1g |
3-Nitro-2-((trimethylsilyl)ethynyl)pyridine |
107469-26-1 | 97% | 1g |
$565.76 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150252-100MG |
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine |
107469-26-1 | 95% | 100MG |
¥ 884.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150252-5G |
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine |
107469-26-1 | 95% | 5g |
¥ 10,553.00 | 2023-04-05 |
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridineに関する追加情報
Introduction to 3-Nitro-2-[2-(Trimethylsilyl)ethynyl]pyridine (CAS No. 107469-26-1)
3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS No. 107469-26-1) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including a nitro group and a trimethylsilyl-protected ethynyl moiety, which confer it with a range of valuable properties and applications.
The 3-nitro substituent in the pyridine ring imparts strong electron-withdrawing characteristics, making the molecule highly reactive and suitable for various synthetic transformations. The trimethylsilyl (TMS) group, on the other hand, provides steric protection and enhances the stability of the ethynyl group, facilitating its use in click chemistry reactions and other synthetic protocols.
Recent research has highlighted the potential of 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine in the development of novel pharmaceuticals and functional materials. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of bioactive molecules with potential therapeutic applications. The nitro group can be reduced to an amino group, which can then be further functionalized to create a wide array of derivatives with diverse biological activities.
In the context of medicinal chemistry, 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine has been explored as a building block for the synthesis of pyridine-based drugs. Pyridine derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the trimethylsilyl group allows for controlled deprotection and subsequent functionalization, enabling the fine-tuning of pharmacological properties.
Moreover, 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine has found applications in materials science, particularly in the development of functional polymers and nanomaterials. The ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This reaction is widely used to create conjugates with high efficiency and selectivity, making it an attractive method for synthesizing advanced materials with tailored properties.
The stability and reactivity of 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine have also been leveraged in the synthesis of coordination complexes. These complexes can exhibit unique electronic and optical properties, making them useful in areas such as catalysis, sensing, and photovoltaics. For example, recent studies have demonstrated that pyridine-based ligands with nitro substituents can enhance the catalytic activity of metal complexes in various organic transformations.
In addition to its synthetic utility, 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine has been investigated for its potential as a probe molecule in chemical biology. The ability to selectively modify and functionalize this compound allows researchers to study biological processes at the molecular level. For instance, it can be used to label proteins or nucleic acids for imaging or affinity purification purposes.
The safety profile of 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine is another important consideration. While it is not classified as a hazardous material under current regulations, proper handling and storage practices should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) and storing the compound in a well-ventilated area away from incompatible substances.
In conclusion, 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS No. 107469-26-1) is a valuable compound with a wide range of applications in chemical synthesis, medicinal chemistry, materials science, and chemical biology. Its unique structural features make it an attractive building block for the development of novel drugs, functional materials, and probe molecules. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern scientific endeavors.
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